molecular formula C22H22N4O3S B2561325 N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105217-62-6

N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No. B2561325
CAS RN: 1105217-62-6
M. Wt: 422.5
InChI Key: ONLKGLPFCBJJHF-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Routes and Chemical Transformations

    The creation and manipulation of similar compounds involve sophisticated synthetic routes, highlighting the chemical versatility of thieno[3,4-c]pyrazol compounds. For instance, the synthesis of novel thienopyridine and pyridothienopyrimidine derivatives with expected antitumor activity has been documented, showcasing the potential therapeutic applications of such molecules (Kadah, 2016).

  • Antimicrobial and Antitumor Properties

    Research has explored the antimicrobial and antitumor properties of derivatives, indicating the significance of the structural framework for developing potential pharmaceutical agents. The synthesis and biological evaluation of Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been investigated, showing significant antioxidant activity (Chkirate et al., 2019).

  • Cooling Agents and TRPM8 Agonists

    A study focused on the toxicological evaluation of a novel cooling compound closely related structurally, highlighting its safety for use in food and beverage applications and its potential as a cooling agent (Karanewsky et al., 2015). Another study discovered and developed a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents, showcasing the pharmaceutical application in creating sensory effects (Noncovich et al., 2017).

  • Anticonvulsant Activities

    The exploration of substituted N-benzyl 2-acetamidoacetamides, which share functional similarities, has demonstrated significant protection against electroshock-induced seizures in animal models. This research underscores the potential of structurally related compounds in the development of new anticonvulsant drugs (Choi et al., 1996).

properties

IUPAC Name

N-benzyl-2-[3-[(2-phenoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-20(23-11-16-7-3-1-4-8-16)12-26-22(18-14-30-15-19(18)25-26)24-21(28)13-29-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLKGLPFCBJJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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